Vindesine is a semi-synthetic vinca alkaloid derived from Vinblastine. [] It falls under the classification of anti-neoplastic agents and is recognized for its role in inhibiting cell division. [] Vindesine is primarily employed in scientific research to investigate its impact on cellular processes and its potential applications in biological models.
Vindesine sulfate is classified under the category of antineoplastic agents and specifically falls within the vinca alkaloid class. These compounds are derived from the periwinkle plant, Catharanthus roseus, and are characterized by their ability to disrupt microtubule formation during mitosis. The compound is often sourced through synthetic processes that modify vinblastine to yield vindesine sulfate.
The synthesis of vindesine sulfate typically involves a two-step process using sulfuric acid to convert vindesine base into its sulfate form. The following outlines the key steps involved:
This method yields a high purity product (94-96% yield) and avoids complications associated with disulfate formation .
Vindesine sulfate has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is , with a molecular weight of approximately 753.941 g/mol. The structural configuration includes several chiral centers, contributing to its biological activity.
Key structural features include:
The stereochemistry plays a significant role in its interaction with biological targets, particularly microtubules .
Vindesine sulfate undergoes several chemical reactions that are pivotal for its synthesis and function:
Vindesine sulfate exerts its antitumor effects primarily through the inhibition of microtubule polymerization during mitosis. This action leads to cell cycle arrest in metaphase, preventing cancer cells from dividing:
The efficacy of vindesine sulfate as an anticancer agent is attributed to its ability to target rapidly proliferating cells while sparing normal tissues to some extent .
Vindesine sulfate is primarily utilized in oncology for treating various cancers, particularly acute lymphocytic leukemia. Its mechanism as a microtubule inhibitor makes it a valuable agent in chemotherapy regimens aimed at controlling tumor growth:
Vindesine sulfate represents a strategic advancement within the vinca alkaloid class, originating from systematic efforts to improve upon natural compounds isolated from Catharanthus roseus (Madagascar periwinkle). Early research in the 1950s-60s identified vinblastine and vincristine as the first-generation alkaloids with potent antimitotic properties. Vincristine gained FDA approval in 1963, becoming a backbone of hematologic malignancy treatment regimens due to its ability to disrupt microtubule dynamics [8]. However, its neurotoxicity and pharmacokinetic limitations spurred drug development initiatives. Vindesine emerged in the late 1970s as a semisynthetic derivative of vinblastine, designed to retain anticancer efficacy while offering differentiated properties [1] [5]. Its development marked a shift toward rational structural modification of natural products to optimize therapeutic potential. Unlike naturally extracted vincristine (yield: <0.0003%), vindesine was synthesized through targeted chemical alterations, reflecting evolving medicinal chemistry capabilities in oncology [8].
Table 1: Key Vinca Alkaloids and Their Origins
Compound | Origin | Primary Structural Features | Initial Approval |
---|---|---|---|
Vincristine | Natural (C. roseus) | Carbazole-indole dimer with vindoline-catharanthine | 1963 (US) |
Vinblastine | Natural (C. roseus) | Similar to vincristine with methyl group variation | 1961 (US) |
Vindesine | Semisynthetic (vinblastine derivative) | C23 amide substitution, desacetyl/desmethoxycarbonyl | 1985 (Japan) |
Vindesine sulfate (chemical formula: C₄₃H₅₇N₅O₁₁S; CAS: 59917-39-4) is classified as a vinca alkaloid microtubule inhibitor with distinct structural modifications from its parent compounds. Its molecular structure features:
Vindesine sulfate occupies a specific niche in oncology due to its activity against malignancies resistant to first-generation vinca alkaloids. Clinical studies established its efficacy in:
Table 2: Major Regulatory Approvals for Vindesine Sulfate
Indication | Region | Approval Year | Basis |
---|---|---|---|
Acute Myeloid Leukemia, Lymphoma, Lung Cancer | Japan | 1985 | Phase II/III efficacy in hematologic/solid tumors |
Esophageal Carcinoma | Japan | 1990 | Clinical response in advanced disease |
Breast Cancer, Melanoma, NSCLC, SCLC | China | 1995 | Broad oncologic activity profile |
Leukemia | United Kingdom | 2009 | Niche use in refractory cases |
Despite its utility, vindesine faces limitations: Its moderate oral bioavailability necessitates IV infusion, restricting outpatient flexibility. Additionally, while developed to mitigate neurotoxicity, dose-dependent neurological effects remain a constraint. Crucially, vindesine has not gained FDA approval, limiting its adoption in North America compared to Europe and Asia. The emergence of liposomal vincristine formulations (e.g., Marqibo®) offering prolonged circulation and enhanced tumor delivery presents competitive pressure, though vindesine retains value in specific resistance scenarios [7]. Its primary significance lies in expanding the vinca alkaloid arsenal for tumors with innate or acquired resistance to earlier-generation agents, particularly where neuropathy precludes continued vincristine use [1] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7